Fmoc-Ser(tBu)-ODhbt
Description
Fmoc-Ser(tBu)-ODhbt (CAS: 109434-27-7) is a serine-derived amino acid building block used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine, a tert-butyl (tBu) ether protecting the serine hydroxyl side chain, and a 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (Dhbt) ester activating group. This structure enables efficient coupling in peptide elongation while minimizing side reactions . Its molecular formula is C₂₉H₂₈N₄O₆, with a molecular weight of 528.55 g/mol. Applications span peptide therapeutics, materials science, and biochemical studies, particularly in contexts requiring high coupling efficiency and stability .
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZXTUHFIKZNNH-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amino Acid Backbone
The synthesis begins with the protection of L-serine’s functional groups. The α-amino group is shielded using the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the hydroxyl side chain is protected with a tert-butyl (tBu) ether. This dual protection ensures orthogonality during SPPS, allowing sequential deprotection without side reactions.
Activation of the Carboxyl Group
The carboxyl group of Fmoc-Ser(tBu)-OH is activated via esterification with 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (HODhbt). This step typically employs coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF or dichloromethane (DCM). The reaction proceeds under inert atmosphere (N₂ or Ar) at 0–25°C for 1–4 hours, yielding the ODhbt ester with minimal epimerization.
Optimization of Coupling Conditions
Solvent Selection
DMF is the preferred solvent due to its ability to swell resin-bound peptides and dissolve both the amino acid derivative and coupling reagents. Alternative solvents like NMP (N-methylpyrrolidone) or acetonitrile may be used to modulate reaction kinetics, though DMF ensures optimal resin accessibility and reagent solubility.
Coupling Reagents and Additives
The patent WO2017162650A1 highlights the use of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with DIPEA (N,N-diisopropylethylamine) for histidine coupling, a protocol adaptable to serine activation. For this compound, TBTU/DIPEA or DIC/OxymaPure® systems are effective, achieving >95% coupling efficiency within 30–60 minutes.
Table 1: Comparison of Coupling Reagents for ODhbt Ester Formation
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIC/OxymaPure® | DMF | 25 | 1.5 | 92 |
| TBTU/DIPEA | DCM | 0 | 2.0 | 89 |
| DEPBT/DIPEA | NMP | 25 | 1.0 | 94 |
Purification and Isolation
Precipitation and Filtration
Post-reaction, the crude product is precipitated by adding ice-cold diethyl ether or hexane. The precipitate is collected via vacuum filtration and washed with ether to remove residual coupling reagents.
Chromatographic Purification
Flash chromatography on silica gel (eluent: ethyl acetate/hexane gradients) resolves the ODhbt ester from unreacted starting material and byproducts. HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) confirms purity >98%, as specified by GlpBio.
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Deprotection Reactions
Deprotection is essential for sequential peptide elongation. Fmoc-Ser(tBu)-ODhbt undergoes two distinct deprotection steps:
a) Fmoc Group Removal
The Fmoc group is cleaved under basic conditions, typically using 20–30% piperidine in dimethylformamide (DMF). This step exposes the α-amino group for subsequent coupling:
- Reaction Time : 10–30 minutes at room temperature.
- Efficiency : >99% deprotection efficiency, confirmed by UV monitoring (λ = 301 nm for Fmoc-piperidine adduct) .
b) tBu Group Removal
The tert-butyl group on serine’s hydroxyl is removed under acidic conditions, usually with trifluoroacetic acid (TFA):
- Reaction Time : 1–3 hours at room temperature .
- Side Reactions : Minimal racemization (<0.5%) due to steric hindrance from the tBu group .
Coupling Reactions
The ODhbt ester facilitates nucleophilic acyl substitution with amino groups during peptide bond formation:
- Activators : Base catalysts like N,N-diisopropylethylamine (DIPEA) enhance coupling efficiency .
- Reactivity : ODhbt esters exhibit faster coupling rates compared to OPfp esters (Table 1) .
Table 1: Coupling Efficiency of ODhbt vs. OPfp Esters
| Ester Type | Reaction Time (min) | Yield (%) | Byproduct Formation (%) |
|---|---|---|---|
| ODhbt (Fmoc-Ser) | 15–30 | 95–98 | <2 |
| OPfp (Fmoc-Ser) | 45–60 | 85–90 | 5–8 |
Stability and Side Reactions
This compound’s stability under SPPS conditions minimizes undesired side reactions:
a) Hydrolysis
The ODhbt ester is stable in anhydrous DMF but hydrolyzes slowly in aqueous environments:
b) Racemization
Racemization at the serine α-carbon is suppressed (<1%) due to the electron-withdrawing benzotriazinone group in ODhbt .
Comparative Reactivity with Other Esters
ODhbt esters outperform other activated esters in SPPS (Table 2) :
Table 2: Reactivity of Activated Esters in Peptide Synthesis
| Ester Type | Coupling Rate | Stability | Side Reactions |
|---|---|---|---|
| ODhbt | High | Moderate | Low |
| OPfp | Moderate | High | Moderate |
| OSu (Succinimide) | Low | Low | High |
Key Research Findings
- Mechanistic Insight : ODhbt’s benzotriazinone leaving group lowers the activation energy for nucleophilic attack, accelerating coupling .
- Industrial Use : Bachem and Novabiochem report >99.5% purity for commercial this compound, validated by HPLC and GC .
- Safety : Requires storage at -20°C in anhydrous DMF to prevent hydrolysis .
Scientific Research Applications
Key Applications
In biological studies, peptides synthesized with Fmoc-Ser(tBu)-ODhbt can be used to investigate protein structure and function:
- Protein Interaction Studies : Peptides can mimic natural substrates or inhibitors, aiding in the understanding of enzyme mechanisms.
- Signal Transduction : Peptides containing serine residues are often involved in phosphorylation processes, which are critical in cellular signaling pathways.
Pharmaceutical Development
This compound plays a role in the development of peptide-based therapeutics:
- Vaccine Development : Synthetic peptides can serve as antigens or epitopes for vaccine formulation.
- Drug Design : Peptides synthesized using this compound can be designed to target specific biological pathways or receptors.
Case Study 1: Synthesis of Antimicrobial Peptides
A study utilized this compound to synthesize a series of antimicrobial peptides. The incorporation of serine was crucial for enhancing the stability and activity of the peptides against bacterial strains. The synthesized peptides exhibited significant antimicrobial properties, demonstrating the importance of serine in their efficacy.
Case Study 2: Development of Cancer Therapeutics
Research focused on creating peptide inhibitors targeting cancer cell proliferation used this compound as a key reagent. The resulting peptides showed promising results in preclinical models, highlighting their potential as therapeutic agents against specific cancer types.
Mechanism of Action
The mechanism of action of Fmoc-Ser(tBu)-ODhbt involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group of serine, while the tBu group protects the hydroxyl group. The ODhbt ester facilitates the incorporation of serine into peptides. The deprotection steps are crucial for the release of the free serine residue, allowing it to participate in subsequent reactions.
Comparison with Similar Compounds
Comparison Based on Activating Groups
The Dhbt ester group in Fmoc-Ser(tBu)-ODhbt is critical for its reactivity. Below is a comparison with analogs featuring different activating groups:
Key Findings :
- Dhbt vs. Pfp : Dhbt esters exhibit lower molecular weight and better solubility than Pfp derivatives, making them preferable in aqueous reaction conditions. However, Pfp esters are more stable in long-term storage .
- Dhbt vs. Free Acid : this compound eliminates the need for external coupling reagents, reducing side reactions like tyrosine guanidination observed with HATU/HBTU .
Comparison Based on Amino Acid Backbone
Structural variations in the amino acid backbone influence biological activity and synthetic utility:
Key Findings :
- The tBu group in this compound enhances steric protection of the hydroxyl side chain, preventing undesired β-elimination during SPPS compared to Trt (trityl)-protected analogs .
- Substitution with D-amino acids (e.g., D-Homoser(Trt)-OH) reduces receptor binding affinity, highlighting stereochemical specificity in bitter taste inhibition .
Price and Commercial Availability
| Compound Name | Price (1g) | Supplier | CAS |
|---|---|---|---|
| This compound | $40 | Advanced ChemTech | 109434-27-7 |
| Fmoc-Ser(tBu)-OPfp | $55 | Kanto Reagents | 105751-13-1 |
| Fmoc-Ser(tBu)-OH | $14.4 | Novabiochem® | 71989-33-8 |
Data from .
Biological Activity
Fmoc-Ser(tBu)-ODhbt, or N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine-3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl ester, is a serine derivative extensively utilized in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) group on the hydroxyl side chain. It plays a critical role in solid-phase peptide synthesis (SPPS), facilitating the introduction of serine residues while protecting functional groups from unwanted reactions.
This compound acts as an N-terminal protected reagent during peptide synthesis. Its protective groups prevent premature reactions at the N-terminus of the peptide chain, allowing for controlled elongation. The compound's reactivity is enhanced compared to other esters, making it particularly valuable in synthetic applications .
Biochemical Pathways
The compound is integral to the Fmoc/tBu SPPS pathway, where it participates in forming peptide bonds through coupling reactions. The activation of the carboxylic acid group by coupling reagents leads to the formation of stable amide bonds with amino acids or peptides .
Pharmacokinetics
As a reagent in peptide synthesis, this compound does not exhibit traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Its stability under synthesis conditions ensures high-quality peptide production, which can then be evaluated for biological activity.
Cellular Effects and Molecular Mechanisms
The cellular effects of this compound are primarily indirect, stemming from the peptides synthesized using this compound. These peptides can influence various biological processes, including enzyme activity and cell signaling pathways. For instance, serine residues are known to be crucial in enzyme active sites and signaling cascades, suggesting that peptides incorporating this compound may play significant roles in these biological functions .
Applications in Scientific Research
This compound is widely applied across various fields:
1. Chemistry:
- Used for synthesizing peptides and proteins.
- Facilitates the incorporation of serine residues while protecting functional groups.
2. Biology:
- Assists in studying protein structure and function.
- Contributes to the development of peptide-based therapeutics.
3. Medicine:
- Aids in synthesizing peptide drugs and vaccines.
- Supports research into treatments for various diseases.
4. Industry:
Case Studies and Research Findings
Recent studies have highlighted the utility of this compound in synthesizing various bioactive peptides:
| Study | Peptide Synthesized | Biological Activity |
|---|---|---|
| Study 1 | Daptomycin | Antibiotic activity |
| Study 2 | MUC1 T-cell helper peptide | Immune response enhancement |
| Study 3 | Ubiquitin | Cellular regulation |
Q & A
Q. How is Fmoc-Ser(tBu)-ODhbt integrated into solid-phase peptide synthesis (SPPS) workflows?
this compound is typically used as a pre-activated derivative to minimize racemization during peptide coupling. In SPPS, it is coupled to Wang resin or other solid supports via its Dhbt ester group, enabling efficient attachment of serine residues with tert-butyl (tBu) side-chain protection . For example, preloaded Fmoc-Ser(tBu)-Wang resin simplifies synthesis by eliminating the need for in-situ activation, reducing side reactions in complex peptide sequences .
Q. What analytical techniques are critical for verifying the purity of this compound during synthesis?
High-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS) are essential. ESI-MS can confirm molecular identity (e.g., observed m/z 660.14 for reaction products ), while HPLC resolves impurities from side reactions, such as uronium derivatives formed during coupling with HATU . Reverse-phase C18 columns with acetonitrile/water gradients are commonly used for purification .
Q. Why is the tBu protecting group critical for serine residues in peptide synthesis?
The tBu group prevents undesired side-chain interactions (e.g., oxidation or aggregation) during SPPS. It is stable under basic Fmoc deprotection conditions (20% piperidine in DMF) but cleaved selectively with trifluoroacetic acid (TFA) during final resin cleavage . This orthogonal protection strategy is vital for synthesizing peptides with labile sequences or post-translational modifications.
Advanced Research Questions
Q. How does this compound modulate bitter taste receptors (hT2R4/hT2R14), and what computational methods validate its binding?
Molecular docking studies using Autodock Vina show that this compound binds to hT2R14 with a lower ΔGbin (-9.2 kcal/mol) than steviol glycosides, suggesting competitive inhibition. Comparative receptor models based on opioid receptor templates (PDB 4N6H and 5DHG) were used to predict binding pockets . In silico ADME analysis (via Schrödinger’s QikProp) further confirmed its drug-like properties, including compliance with Lipinski’s Rule of Five .
Q. What side reactions occur when using this compound with guanidinium coupling reagents (e.g., HATU), and how are they mitigated?
HATU can induce uronium group installation on tyrosine phenol groups or esterification of serine hydroxyls, leading to byproducts like compound 15b (m/z 660.14 ). To minimize this, optimize reaction stoichiometry (1.5 equivalents of coupling reagent) and monitor via ESI-MS. Purification via preparative HPLC with 0.1% TFA in the mobile phase improves recovery of the desired product .
Q. How does this compound influence self-assembly in peptide nanostructures?
The tBu group enhances hydrophobicity, promoting β-sheet formation and fibril assembly. In morpholine-3-carboxylic acid derivatives, Fmoc-Ser(tBu)-OH drives hierarchical organization into helical ribbons or nanotubes, characterized by TEM and CD spectroscopy . Varying solvent polarity (e.g., DMSO/water ratios) can tune morphology, enabling applications in drug delivery or biomaterials .
Q. What strategies resolve discrepancies between in silico binding predictions and experimental IC50 values for this compound?
Discrepancies often arise from solvation effects or receptor flexibility unaccounted for in rigid docking. Free-energy perturbation (FEP) or molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) improve accuracy by modeling induced-fit binding. Experimental validation via calcium flux assays in HEK293T cells expressing hT2R14 can reconcile theoretical and empirical data .
Methodological Resources
Table 1: Key Physicochemical and Binding Data for this compound
| Property/Metric | Value/Method | Source |
|---|---|---|
| Molecular Weight | 540.55 g/mol | |
| ΔGbin (hT2R14) | -9.2 kcal/mol (Autodock Vina) | |
| LogP | 3.1 (QikProp) | |
| HPLC Retention Time | 12.3 min (C18, 60% acetonitrile) |
Table 2: Common Side Reactions and Mitigation Strategies
| Reaction | Byproduct | Mitigation Strategy |
|---|---|---|
| HATU-mediated coupling | Uronium derivatives | Reduce HATU equivalents; Use DIPEA |
| Esterification | Serine-O-acyl adducts | Pre-activate amino acids at 0°C |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
